molecular formula C19H17ClN4O B11958366 3-(4-Chlorophenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide

3-(4-Chlorophenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11958366
M. Wt: 352.8 g/mol
InChI Key: RCTJRCSIIFCAAX-CIAFOILYSA-N
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Description

3-(4-Chlorophenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 4-ethylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agriculture: It has potential use as a pesticide or herbicide due to its biological activity.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Chlorophenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Chlorophenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(4-Chlorophenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the 4-ethylbenzylidene group, which may confer specific biological activities and properties not observed in its analogs. This uniqueness can be attributed to the steric and electronic effects of the ethyl group, which can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(4-ethylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17ClN4O/c1-2-13-3-5-14(6-4-13)12-21-24-19(25)18-11-17(22-23-18)15-7-9-16(20)10-8-15/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

RCTJRCSIIFCAAX-CIAFOILYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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